Sarkomycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

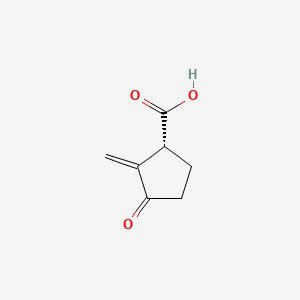

Sarkomycin A, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Properties

Sarkomycin A exhibits significant cytotoxic effects against various cancer cell lines. Historically, it was utilized in Japan as a prescription drug for cancer treatment until the 1960s. Research indicates that this compound can inhibit the growth of several human tumor cell lines, including cervical carcinoma (HeLa) cells. However, its effectiveness has been limited compared to other chemotherapeutic agents.

- Cytotoxicity Studies : In vitro studies using the sulforhodamine B (SRB) assay demonstrated that this compound has a notable inhibitory effect on HeLa cells, although its potency is lower than that of established drugs like doxorubicin .

- Mechanism of Action : The mechanism through which this compound exerts its antitumor effects involves disrupting blood supply to tumors rather than directly affecting tumor cells. This results in necrosis and reduced viability of neoplastic tissues .

Synthesis Methodologies

The synthesis of this compound and its derivatives has been a focal point in organic chemistry due to its structural complexity and biological significance. Recent advancements have led to more efficient synthetic routes:

- Enantioselective Synthesis : A five-step enantioselective synthesis of Sarkomycin methyl ester has been reported. This method utilizes a regioselective intermolecular Pauson-Khand reaction followed by iridium-catalyzed asymmetric isomerization, showcasing a novel approach to enhance the yield and purity of the compound .

- Derivatives Development : Given the chemical instability of this compound, researchers have developed stable derivatives such as cyclosarkomycin and Sarkomycin methyl ester. These derivatives maintain the biological activity while improving stability for practical applications .

Recent Analog Development

Investigations into new analogs of Sarkomycin have revealed compounds with improved biological activities:

- New Analog from Streptomyces sp. HS-HY-144 : A recent study identified a new analog with weak cytotoxicity against HeLa cells but highlighted the importance of structural components like the α, β-unsaturated ketone moiety for antitumor activity. The absence of this moiety in certain analogs resulted in diminished efficacy .

- Antimicrobial Activity : While primarily recognized for its antitumor properties, this compound has also been evaluated for antimicrobial activity. However, studies indicate that it exhibits weak antibacterial effects against pathogens like Staphylococcus epidermidis, suggesting that further modifications may be necessary to enhance its antibacterial spectrum .

Case Studies and Research Findings

- In Vivo Efficacy : Studies conducted on Ehrlich ascitic carcinoma models demonstrated that this compound significantly prolonged survival rates compared to control groups, indicating its potential as an effective anticancer agent when administered at appropriate dosages .

- Resistance Studies : Research has also focused on the development of resistance in tumor cells against this compound. Continuous exposure to the drug led to the emergence of resistant cell lines, emphasizing the need for combination therapies or novel analogs to overcome resistance mechanisms .

特性

CAS番号 |

489-21-4 |

|---|---|

分子式 |

C7H8O3 |

分子量 |

140.14 g/mol |

IUPAC名 |

(1R)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m1/s1 |

InChIキー |

ILFPCMXTASDZKM-YFKPBYRVSA-N |

SMILES |

C=C1C(CCC1=O)C(=O)O |

異性体SMILES |

C=C1[C@H](CCC1=O)C(=O)O |

正規SMILES |

C=C1C(CCC1=O)C(=O)O |

Key on ui other cas no. |

11031-48-4 |

関連するCAS |

874-21-5 (hydrochloride salt) |

同義語 |

sarkomycin A sarkomycin A, sodium salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。